molecular formula C8H8OS B14903474 1-(Thiophen-2-yl)but-3-yn-1-ol

1-(Thiophen-2-yl)but-3-yn-1-ol

Cat. No.: B14903474
M. Wt: 152.22 g/mol
InChI Key: VDOHWCQECZTZCO-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)but-3-yn-1-ol is an organic compound featuring a thiophene ring attached to a butynol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)but-3-yn-1-ol can be synthesized through several methods. One common approach involves the coupling of thiophene derivatives with propargyl alcohols. The reaction typically employs a palladium-catalyzed coupling reaction, which provides mild and general conditions for the synthesis . Another method involves the use of microwave-assisted coupling-isomerization reactions, which can transform thiophene derivatives into the desired product efficiently .

Industrial Production Methods: Industrial production of this compound often involves large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of microwave-assisted techniques is also gaining traction in industrial settings for their ability to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)but-3-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group into halides.

Major Products Formed:

    Oxidation: Thiophene-2-carbaldehyde or thiophene-2-carboxylic acid.

    Reduction: 1-(Thiophen-2-yl)but-3-en-1-ol or 1-(Thiophen-2-yl)butan-1-ol.

    Substitution: 1-(Thiophen-2-yl)but-3-yn-1-chloride or 1-(Thiophen-2-yl)but-3-yn-1-bromide.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)but-3-yn-1-ol involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions, while the hydroxyl and alkyne groups can form hydrogen bonds and coordinate with metal ions. These interactions enable the compound to modulate biological pathways and exhibit its effects .

Properties

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

1-thiophen-2-ylbut-3-yn-1-ol

InChI

InChI=1S/C8H8OS/c1-2-4-7(9)8-5-3-6-10-8/h1,3,5-7,9H,4H2

InChI Key

VDOHWCQECZTZCO-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CC=CS1)O

Origin of Product

United States

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